[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol
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Overview
Description
“[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol” is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It belongs to the class of heterocyclic building blocks .
Molecular Structure Analysis
The molecular structure of “[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol” consists of a furan ring attached to a methanol group and a 5-amino-2-methylphenyl group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The boiling point and density of “[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol” are not specified in the search results . More detailed physical and chemical properties might be available in specialized databases or scientific literature.Scientific Research Applications
Chemical Synthesis and Derivative Formation
- Furan-2-yl(phenyl)methanol derivatives, including compounds like [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol, are involved in the aza-Piancatelli rearrangement, facilitating the synthesis of trans-4,5-disubstituted cyclopentenone derivatives and 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. These reactions are known for their high selectivity, good yields, and short reaction times (Reddy et al., 2012; Reddy et al., 2012).
Renewable Building Block Production
- [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol is relevant in the field of green chemistry, serving as a building block for producing a variety of derivatives. For instance, it's utilized in the conversion of 5-hydroxymethylfurfural (HMF) to different furan-based renewable building blocks, emphasizing the significance of this compound in sustainable chemical synthesis (Cukalovic & Stevens, 2010; Dijkman, Groothuis & Fraaije, 2014).
Catalysis and Reaction Studies
- In the field of catalysis, [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol plays a role in various reactions and transformations. It's part of studies exploring the selective conversion of biomass-derived furans into valuable chemicals, highlighting the compound's importance in optimizing reaction conditions and understanding catalyst behaviors (Hu et al., 2015).
Pharmaceutical and Bioactive Compound Synthesis
- Derivatives of [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol are synthesized for their potential bioactive properties, including analgesic activities. This implies its role in medicinal chemistry and drug design, underscoring the compound's significance in the development of new therapeutic agents (Igidov et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[5-(5-amino-2-methylphenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-2-3-9(13)6-11(8)12-5-4-10(7-14)15-12/h2-6,14H,7,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKRLPWHLBGVCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC=C(O2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol |
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